molecular formula C14H12ClNO3S2 B1174174 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 17385-93-2

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B1174174
CAS RN: 17385-93-2
InChI Key:
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives involves the condensation of various aldehydes with thiazolidinone under specific conditions. For instance, synthesis involving the reaction of aromatic aldehydes with 4-thiazolidinones has been reported, which leads to the formation of compounds exhibiting significant biological activities (Chandrappa et al., 2009). Another synthesis route involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with isocyanates, yielding a variety of 4-oxo-2-thioxo-1,3-thiazolidin derivatives (Litvinchuk et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of thiazolidin-4-one derivatives, including the analysis of Hirshfeld surfaces and computational studies, have been conducted to understand their geometric parameters. For example, X-ray diffraction studies show non-planar structures with intra- and intermolecular contacts that significantly influence their biological activities (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions that highlight their reactivity and potential application in synthesizing biologically active compounds. They have been reported to undergo reactions with nucleophiles, leading to the formation of diverse compounds with potential antitumor and antimicrobial activities (George, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. The analysis of these properties is essential for understanding their behavior in biological systems and their interaction with biological targets.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key factors determining the therapeutic potential of thiazolidinone derivatives. Their ability to engage in specific chemical reactions makes them suitable candidates for developing novel therapeutic agents with targeted biological activities.

Scientific Research Applications

Antifungal Activity

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid and its derivatives have been studied for potential antifungal properties. Some compounds in this class, including derivatives, have exhibited inhibitory effects against various fungal species, such as Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).

Antitumor Activity

This compound has also been investigated for its antitumor properties. Specific derivatives have shown moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to some of these compounds (Horishny & Matiychuk, 2020).

Aldose Reductase Inhibition

Another significant application is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives of this compound have been found to be potent inhibitors of aldose reductase, offering potential therapeutic avenues for diabetes management (Kučerová-Chlupáčová et al., 2020).

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

Derivatives of this compound have been identified as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is associated with various human disorders. This suggests potential pharmaceutical applications in diseases where ASK1 is implicated (Volynets et al., 2013).

Protein Kinase Inhibition

Further research has been conducted on the synthesis of derivatives of this compound for inhibiting protein kinases. These studies have identified lead compounds with nanomolar inhibitor activity, which might be developed for neurological or oncological disorders where these kinases play a role (Bourahla et al., 2021).

Linear and Nonlinear Optical Properties

Some derivatives have been synthesized and characterized for their linear and nonlinear optical properties. These properties are essential for applications in photonics and optoelectronics (El-Ghamaz et al., 2018).

properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFKDQDRDRLHV-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

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